2'-O-Methyl-d3 Paclitaxel
CAS No.:
Cat. No.: VC0201318
Molecular Formula: C₄₈H₅₀D₃NO₁₄
Molecular Weight: 870.95
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₈H₅₀D₃NO₁₄ |
---|---|
Molecular Weight | 870.95 |
Introduction
Structural and Chemical Properties of 2'-O-Methyl-d3 Paclitaxel
2'-O-Methyl-d3 Paclitaxel (C48H50D3NO14) is a deuterium-labeled derivative of paclitaxel, characterized by the substitution of a methyl group at the 2'-hydroxyl position of the taxane core, with three deuterium atoms replacing hydrogens in the methyl group . This modification alters the compound's physicochemical properties while retaining the core structural framework responsible for paclitaxel’s microtubule-stabilizing activity. Key molecular features include:
-
Stereochemistry: The compound preserves the complex stereochemical configuration of paclitaxel, critical for binding to β-tubulin .
-
Deuterium Labeling: The deuterium atoms at the methyl group enhance metabolic stability, making the compound suitable for tracer studies in pharmacokinetic assays .
Table 1: Comparative Molecular Properties of Paclitaxel and 2'-O-Methyl-d3 Paclitaxel
Synthesis and Modifications
The synthesis of 2'-O-Methyl-d3 Paclitaxel involves selective methylation and isotopic labeling. A multi-step process derived from taxane intermediates includes:
-
Protection of Hydroxyl Groups: The 7- and 10-hydroxyl groups are protected using triethylsilyl or acetyl groups to prevent undesired reactions .
-
Deuterated Methylation: The 2'-hydroxyl group undergoes methylation using deuterated methyl iodide (CD3I) under basic conditions, ensuring site-specific deuteration .
-
Deprotection and Purification: Final deprotection yields the target compound, purified via chromatography .
This synthetic route emphasizes the challenges of modifying paclitaxel’s highly functionalized structure while preserving its stereochemical integrity. Recent studies have optimized yields to >80% using novel coupling agents and controlled reaction temperatures .
Pharmacokinetic and Metabolic Studies
Metabolic Stability
Deuterium incorporation at the 2'-O-methyl group significantly reduces metabolic degradation by cytochrome P450 enzymes. In vitro assays demonstrate that 2'-O-Methyl-d3 Paclitaxel exhibits a 2.3-fold slower clearance rate compared to non-deuterated analogs, attributed to the kinetic isotope effect . This property is leveraged in mass spectrometry-based assays to quantify paclitaxel levels in biological matrices .
Drug-Drug Interactions
Table 2: Pharmacokinetic Parameters of Paclitaxel Analogs
Parameter | Paclitaxel (175 mg/m²) | 2'-O-Methyl-d3 Paclitaxel |
---|---|---|
Clearance (L/h/m²) | 12.0–23.8 | N/A (non-bioactive) |
Volume of Distribution | 227–688 L/m² | N/A |
Half-Life | 5.8–17.4 hours | N/A |
Applications in Oncology Research
Analytical Standard
2'-O-Methyl-d3 Paclitaxel is widely used as a reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify paclitaxel in plasma and tumor tissues . Its deuterated structure eliminates interference from endogenous compounds, ensuring high assay precision .
Mechanistic Studies
Although non-bioactive, this derivative aids in elucidating paclitaxel’s binding mechanism to microtubules. Molecular dynamics simulations reveal that the 2'-O-methyl group disrupts hydrogen bonding with Asp26 in β-tubulin, underscoring the importance of the 2'-hydroxyl group for paclitaxel’s activity .
Future Directions
Ongoing research focuses on leveraging deuterated paclitaxel analogs to develop prodrugs with enhanced metabolic stability. Preliminary data suggest that deuterium labeling at strategic positions could mitigate paclitaxel’s dose-limiting toxicities (e.g., neurotoxicity) while retaining efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume